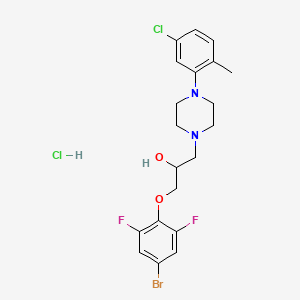
1-(4-chloro-3-nitrobenzenesulfonyl)-2-methyl-2,3-dihydro-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chloro-3-nitrobenzenesulfonyl)-2-methyl-2,3-dihydro-1H-indole is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a chloro-nitrobenzenesulfonyl group attached to a dihydroindole structure, which imparts unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chloro-3-nitrobenzenesulfonyl)-2-methyl-2,3-dihydro-1H-indole typically involves the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with 2-methyl-2,3-dihydro-1H-indole under controlled conditions. The reaction is often catalyzed by copper and proceeds through an arylative cyclization mechanism . The reaction conditions generally include the use of an inert atmosphere, such as nitrogen or argon, and a suitable solvent like dichloromethane or toluene.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
1-(4-chloro-3-nitrobenzenesulfonyl)-2-methyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form sulfonic acid derivatives using strong oxidizing agents like potassium permanganate.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Amines, thiols, base catalysts.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Sulfonic acid derivatives: Formed by the oxidation of the sulfonyl group.
Substituted indoles: Formed by nucleophilic substitution reactions.
科学研究应用
1-(4-chloro-3-nitrobenzenesulfonyl)-2-methyl-2,3-dihydro-1H-indole has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1-(4-chloro-3-nitrobenzenesulfonyl)-2-methyl-2,3-dihydro-1H-indole involves the inhibition of key molecular pathways. The compound exerts its effects by blocking the MAPK and NF-κB pathways, which are crucial for cell proliferation and inflammation . This inhibition leads to reduced tumor growth and angiogenesis, making it a promising candidate for cancer therapy.
相似化合物的比较
Similar Compounds
4-chloro-3-nitrobenzenesulfonyl chloride: A precursor used in the synthesis of the target compound.
3-chloro-4-nitrobenzenesulfonyl chloride: Another sulfonyl chloride derivative with similar reactivity.
2-chloro-1-nitrobenzene-5-sulfonyl chloride: A structurally related compound with different substitution patterns.
Uniqueness
1-(4-chloro-3-nitrobenzenesulfonyl)-2-methyl-2,3-dihydro-1H-indole is unique due to its specific substitution pattern and the presence of both chloro and nitro groups, which confer distinct chemical and biological properties. Its ability to inhibit key molecular pathways like MAPK and NF-κB sets it apart from other similar compounds, making it a valuable tool in scientific research and potential therapeutic applications.
属性
IUPAC Name |
1-(4-chloro-3-nitrophenyl)sulfonyl-2-methyl-2,3-dihydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4S/c1-10-8-11-4-2-3-5-14(11)17(10)23(21,22)12-6-7-13(16)15(9-12)18(19)20/h2-7,9-10H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDQSXXBLRLPIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1S(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)piperidine-1-carbonyl]-2-methoxypyridine](/img/structure/B2522528.png)
![2,2-diphenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2522529.png)
![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-3-phenylpropan-1-one oxalate](/img/structure/B2522531.png)

![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(m-tolyl)acetamide](/img/structure/B2522535.png)

![3-[(4-Bromo-2-methylphenyl)methyl]azetidine;hydrochloride](/img/structure/B2522537.png)
![9b-(4-chlorophenyl)-1-(4-methylbenzoyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B2522539.png)


![3-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione](/img/structure/B2522543.png)
